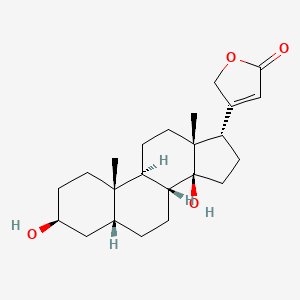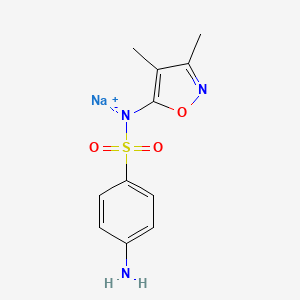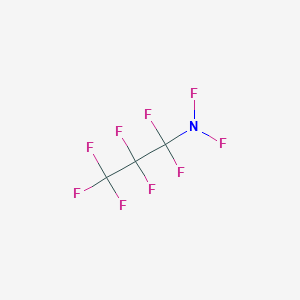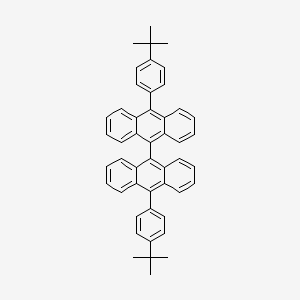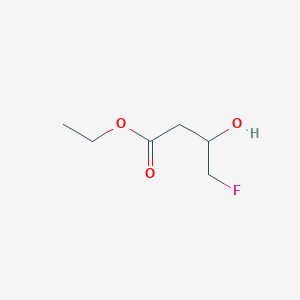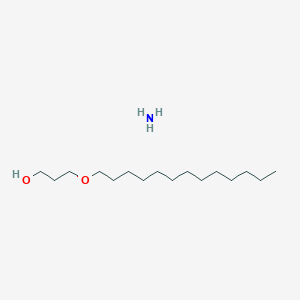
Azane;3-tridecoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;3-tridecoxypropan-1-ol:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3-tridecoxypropan-1-ol typically involves the reaction of a tridecyl halide with 3-hydroxypropan-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropan-1-ol attacks the carbon atom bonded to the halide in the tridecyl halide, resulting in the formation of this compound.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is often used as the base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Azane;3-tridecoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
Azane;3-tridecoxypropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Industry: It is used as a surfactant in various industrial processes, including emulsification and solubilization.
Mechanism of Action
The mechanism of action of Azane;3-tridecoxypropan-1-ol involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
- Azane;3-decoxypropan-1-ol
- Azane;3-dodecoxypropan-1-ol
- Azane;3-tetradecoxypropan-1-ol
Uniqueness
Azane;3-tridecoxypropan-1-ol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly useful in applications where specific hydrophobic and hydrophilic balance is required, such as in surfactants and drug delivery systems.
Properties
Molecular Formula |
C16H37NO2 |
|---|---|
Molecular Weight |
275.47 g/mol |
IUPAC Name |
azane;3-tridecoxypropan-1-ol |
InChI |
InChI=1S/C16H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17;/h17H,2-16H2,1H3;1H3 |
InChI Key |
YOZBWSYCXMVAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCCO.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


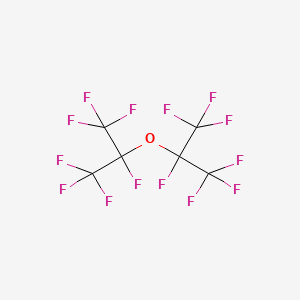
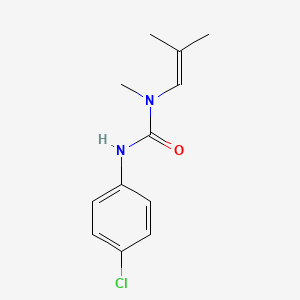
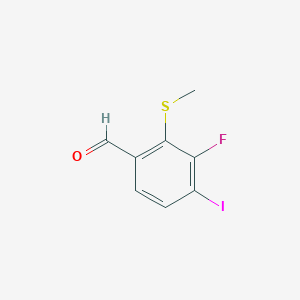
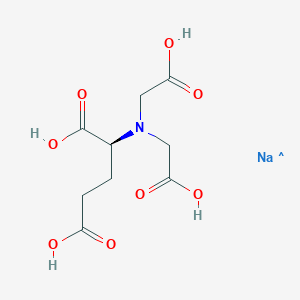
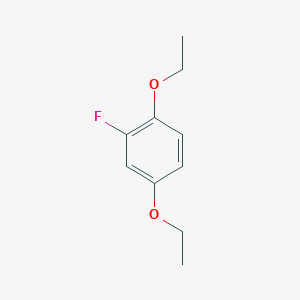
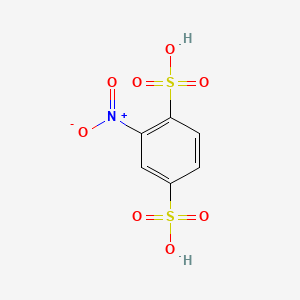
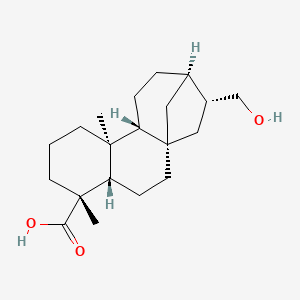
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)

